molecular formula C18H20F2N2O3S2 B3403197 N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105236-25-6

N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B3403197
CAS No.: 1105236-25-6
M. Wt: 414.5
InChI Key: VNYZANYJAATVPT-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,6-difluorobenzyl group and a thiophen-2-ylsulfonyl-substituted piperidine moiety. The acetamide core is known for its versatility in drug design, often contributing to hydrogen-bonding interactions critical for target binding . The 2,6-difluorobenzyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, while the thiophen-2-ylsulfonyl moiety introduces unique electronic and steric properties.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3S2/c19-15-6-3-7-16(20)14(15)12-21-17(23)11-13-5-1-2-9-22(13)27(24,25)18-8-4-10-26-18/h3-4,6-8,10,13H,1-2,5,9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYZANYJAATVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting a suitable piperidine derivative with a thiophen-2-ylsulfonyl chloride under basic conditions to form the sulfonylated piperidine.

    Introduction of the Acetamide Group: The next step involves the introduction of the acetamide group. This can be done by reacting the sulfonylated piperidine with an acylating agent such as acetic anhydride or acetyl chloride.

    Attachment of the Difluorobenzyl Group: Finally, the difluorobenzyl group is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the acetamide intermediate with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Its unique structural features may make it suitable for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorobenzyl group could enhance binding affinity, while the thiophen-2-ylsulfonyl group might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related acetamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Reference
N-(2,6-Difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide 2,6-Difluorobenzyl, thiophen-2-ylsulfonyl-piperidine ~410 (estimated) Fluorinated benzyl, sulfonamide-linked thiophene, piperidine ring N/A
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (I) 2,6-Dichlorophenyl, thiazole 287.15 Dichlorinated phenyl, thiazole ring, planar conformation (twist angle: 79.7° between rings)
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide 2-Chlorophenyl, pyrimidine-sulfanyl 323.81 Chlorophenyl, sulfur-linked pyrimidine, extended conjugation
DFL20656 (Merck compound) Methoxybenzyl, imidazole, p-tolyl ~500 (estimated) Methoxybenzyl, heterocyclic imidazole, branched alkyl chain

Key Observations:

  • Fluorine vs. Chlorine Substituents : The 2,6-difluorobenzyl group in the target compound may offer improved metabolic stability and reduced steric hindrance compared to the 2,6-dichlorophenyl group in compound (I). Fluorine’s electronegativity could enhance binding affinity in hydrophobic pockets .
  • Thiophene vs. Thiazole: The thiophen-2-ylsulfonyl group introduces a sulfonamide linkage absent in thiazole-containing analogs like compound (I). Sulfonamides are known to improve solubility and bioavailability .
  • Piperidine vs. Pyrimidine/Thiazole : The piperidine ring in the target compound provides conformational flexibility, whereas rigid heterocycles like thiazole or pyrimidine (as in compound I and ) may restrict rotational freedom, affecting target selectivity.

Pharmacological Potential (Inferred from Structural Analogs)

  • Coordination Chemistry: Amides in compounds like (I) demonstrate ligand capabilities for metal coordination (e.g., with transition metals), which could be exploited in catalytic or diagnostic applications .
  • Anti-inflammatory/NSAID Potential: The thiophene sulfonyl group in the target compound shares electronic features with NSAID derivatives (e.g., celecoxib), hinting at cyclooxygenase inhibition activity .

Biological Activity

N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structural features:

  • Fluorinated Benzyl Group : The presence of two fluorine atoms at the 2 and 6 positions on the benzyl ring can enhance lipophilicity and alter pharmacokinetic properties.
  • Piperidine Ring : This cyclic structure contributes to the compound's interaction with biological targets.
  • Thiophene-Sulfonamide Moiety : The thiophene ring, attached through a sulfonamide group, is significant for its reactivity and potential interactions with enzymes.

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Ring : This may involve cyclization reactions.
  • Introduction of the Thiophene-Sulfonamide Group : Using sulfonyl chlorides under basic conditions.
  • Coupling Reactions : Final assembly through coupling methods to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes, particularly in cancer and infectious diseases.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antimicrobial Activity : Preliminary data suggest that sulfonamide derivatives exhibit antimicrobial properties, which could be enhanced by the structural modifications in this compound. The presence of the thiophene ring may contribute to this activity by interacting with microbial enzymes.
  • Anticancer Potential : In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The mechanism may involve apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectionProtection against neuronal damage

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-difluorobenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

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